Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate
Overview
Description
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is an organic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . It is a derivative of benzoic acid, featuring a pyrazole ring and an amino group, making it a versatile compound in various chemical reactions and applications.
Mechanism of Action
Target of Action
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is a compound that has been synthesized for its potential therapeutic properties . .
Mode of Action
It is known that pyrazole derivatives, which include this compound, can form pyrazolium ions . These ions are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This suggests that this compound may interact with its targets through electrophilic attack.
Biochemical Pathways
It is known that pyrazole derivatives have a broad range of biological activities , suggesting that this compound could potentially interact with multiple biochemical pathways.
Result of Action
It is known that pyrazole derivatives have a broad range of biological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular level.
Action Environment
It is known that the chemical properties of pyrazole derivatives can be influenced by environmental conditions , suggesting that the action of this compound could potentially be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway . This interaction can modulate the enzyme’s activity, thereby affecting cellular metabolism and energy production.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with NAMPT affects the NAD+ salvage pathway, which is essential for maintaining cellular energy balance . Additionally, it can influence other metabolic pathways related to oxidative stress and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate typically involves the reaction of 3-amino-4-(1H-pyrazol-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Another pyrazole derivative used in organic synthesis and pharmaceuticals.
4-Amino-1H-pyrazole: Known for its applications in medicinal chemistry.
Uniqueness
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is unique due to its combined structural features of a benzoate ester, an amino group, and a pyrazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .
Biological Activity
Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate is an organic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in various diseases.
Target Enzymes and Pathways
this compound interacts with several enzymes and proteins, notably nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in the NAD+ salvage pathway. This interaction suggests that the compound may influence cellular metabolism and energy homeostasis.
Biochemical Properties
The compound is known to form pyrazolium ions, which can participate in various biochemical reactions. Pyrazole derivatives typically exhibit a broad range of biological activities, including enzyme inhibition and modulation of cell signaling pathways .
Biological Activities
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that pyrazole derivatives exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria, suggesting potential applications as antibiotic adjuvants .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound may have anti-inflammatory effects. Pyrazole compounds are known to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Studies
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Inhibition of NAMPT
A study highlighted the interaction between this compound and NAMPT, leading to altered NAD+ levels in cancer cells. This inhibition resulted in reduced cell viability and increased apoptosis, suggesting a mechanism for its anticancer effects. -
Antimicrobial Activity Evaluation
A series of experiments assessed the antibacterial activity of pyrazole derivatives, including this compound. The results indicated significant inhibition against several bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .
Data Tables
Properties
IUPAC Name |
methyl 3-amino-4-pyrazol-1-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)8-3-4-10(9(12)7-8)14-6-2-5-13-14/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLBZCZDBBOVCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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